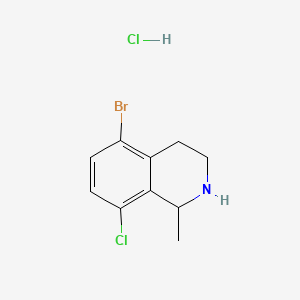

5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride

Description

5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 543739-81-7) is a halogenated tetrahydroisoquinoline derivative with the molecular formula C₁₀H₁₃BrClN and a molecular weight of 262.58 g/mol . Its structure features a bromine atom at position 5, a chlorine atom at position 8, and a methyl group at position 1 of the tetrahydroisoquinoline backbone.

Properties

IUPAC Name |

5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClN.ClH/c1-6-10-7(4-5-13-6)8(11)2-3-9(10)12;/h2-3,6,13H,4-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUFVNFLBTXWNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2CCN1)Br)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrCl2N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride typically involves multi-step organic reactions. One common approach includes:

Bromination and Chlorination:

Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a base.

Hydrogenation: The reduction of the isoquinoline ring to the tetrahydroisoquinoline structure is performed using hydrogen gas and a suitable catalyst, such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.

Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide, under reflux conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Fully hydrogenated tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties

Research indicates that tetrahydroisoquinolines exhibit potential antidepressant effects. For instance, compounds similar to 5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. These compounds may help in developing new treatments for depression and anxiety disorders.

Anticancer Activity

Studies have shown that certain tetrahydroisoquinolines possess cytotoxic properties against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further research in cancer therapeutics. For example, derivatives of tetrahydroisoquinoline have been reported to inhibit tumor growth in preclinical models.

Neuroscience Research

Neuroprotective Effects

The neuroprotective properties of tetrahydroisoquinolines have garnered attention in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Compounds like 5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in the progression of these diseases.

Cognitive Enhancers

There is emerging evidence suggesting that certain tetrahydroisoquinoline derivatives can enhance cognitive function. This is particularly relevant for aging populations or individuals with cognitive impairments. The modulation of cholinergic systems by these compounds may contribute to improved memory and learning capabilities.

Synthetic Organic Chemistry

Building Blocks for Synthesis

5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical modifications, leading to the development of new compounds with tailored properties for specific applications.

Pharmaceutical Development

The compound's structural features make it an attractive candidate for pharmaceutical development. Researchers utilize it as a scaffold for designing novel drugs targeting specific biological pathways. The ability to modify its structure enhances its potential as a lead compound in drug discovery programs.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Antidepressant Effects | Evaluated the effect of tetrahydroisoquinoline derivatives on serotonin levels | Found significant modulation of serotonin receptors leading to antidepressant-like effects |

| Cancer Cell Line Study | Investigated cytotoxicity against breast cancer cell lines | Showed that certain derivatives induced apoptosis and inhibited cell proliferation |

| Neuroprotection Research | Assessed neuroprotective effects in models of oxidative stress | Demonstrated reduced neuronal death and improved cell viability |

Mechanism of Action

The mechanism of action of 5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogenation Patterns

The compound’s structural uniqueness lies in its 5-bromo-8-chloro-1-methyl substitution. Below is a comparative analysis with similar tetrahydroisoquinoline derivatives:

Key Observations:

- Impact of Methyl Group : The 1-methyl group in the target compound may enhance lipophilicity compared to unmethylated analogs like 5-Bromo-THIQ·HCl (CAS 214470-55-0) .

- Similarity Scores: The high similarity score (1.00) for 4-(3-bromophenyl)-6,8-dichloro-2-methyl-THIQ (CAS 543737-10-6) likely reflects shared halogenation but ignores steric differences from the phenyl group .

Physicochemical Properties

- Melting Points : While direct data for the target compound are absent, analogs like 6,7-dimethoxy-1-phenyl-THIQ·HCl (CAS 63768-20-7) exhibit a melting point of 251–254°C (), suggesting halogenated derivatives may have comparable thermal stability .

- Molecular Weight Trends : The target compound (262.58 g/mol) is lighter than 4-(3-bromophenyl)-6,8-dichloro-2-methyl-THIQ (401.08 g/mol) due to the absence of a phenyl group .

Biological Activity

5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride (CAS Number: 1445948-16-2) is a synthetic compound belonging to the tetrahydroisoquinoline class. Its unique structure, characterized by the presence of bromine and chlorine substituents, suggests potential biological activities that warrant investigation.

- Molecular Formula : C₉H₉BrClN

- Molecular Weight : 246.53 g/mol

- IUPAC Name : 5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride

- InChI Key : RXDPHNQHIIYKBV-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination and Chlorination : Introduction of bromine and chlorine atoms.

- Methylation : Methyl group addition via alkylation reactions.

- Hydrogenation : Reduction to form the tetrahydroisoquinoline structure using hydrogen gas in the presence of a catalyst.

The biological activity of 5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is primarily attributed to its ability to interact with various molecular targets within biological systems. The halogen substituents (bromine and chlorine) may enhance binding affinity to receptors or enzymes involved in critical biological pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Preliminary investigations suggest that 5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate caspase pathways leading to programmed cell death.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. Research has suggested that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This activity could be beneficial in conditions such as Alzheimer’s and Parkinson’s diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride | Structure | Antimicrobial, anticancer, neuroprotective |

| 5-Bromo-8-chloroisoquinoline | Structure | Limited activity due to lack of tetrahydro structure |

| 8-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline | Structure | Reduced reactivity without bromine |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several tetrahydroisoquinoline derivatives. The findings indicated that 5-bromo-8-chloro-1-methyl derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Case Study 2: Cancer Cell Apoptosis

In an experimental study conducted on HeLa cells, treatment with varying concentrations of 5-bromo-8-chloro-1-methyl-tetrahydroisoquinoline resulted in a dose-dependent increase in apoptosis rates. Flow cytometry analysis revealed significant activation of caspases 3 and 7 after treatment with the compound.

Q & A

Q. What synthetic strategies are effective for introducing bromo and chloro substituents at positions 5 and 8 in the tetrahydroisoquinoline scaffold?

- Methodological Answer: The synthesis typically involves sequential halogenation steps. Bromination at position 5 can be achieved via electrophilic aromatic substitution using in the presence of a Lewis acid (e.g., ), while chlorination at position 8 may require directed metalation or palladium-catalyzed coupling. Protecting groups (e.g., Boc for the amine) are critical to prevent unwanted side reactions. Post-synthetic purification via recrystallization or column chromatography ensures product integrity .

Q. How should researchers optimize reaction conditions to minimize by-products during synthesis?

- Methodological Answer: Key parameters include temperature control (e.g., maintaining during bromination to avoid over-halogenation), stoichiometric ratios (limiting halogenating agents to 1.1 equivalents), and catalyst selection (e.g., for regioselective coupling). Monitoring reactions with TLC or in-situ NMR helps terminate processes at optimal conversion points .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer:

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer: Store in amber vials under inert gas (argon or nitrogen) at . Conduct periodic stability tests via HPLC to detect degradation (e.g., dehalogenation or oxidation) .

Advanced Research Questions

Q. How do bromo and chloro substituents at positions 5 and 8 influence receptor binding affinity compared to other halogenated analogs?

- Methodological Answer: Perform structure-activity relationship (SAR) studies:

- In vitro assays : Compare IC values against targets (e.g., GPCRs) with analogs like 8-bromo-5-methyl-THIQ .

- Molecular docking : Use software (e.g., AutoDock Vina) to model halogen-π interactions with binding pockets.

- Data Table :

Q. What methodologies resolve discrepancies in reported biological activity data between this compound and its analogs?

- Methodological Answer:

- Assay standardization : Use uniform cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH 7.4, 37°C).

- Orthogonal validation : Confirm activity via cAMP accumulation (ELISA) and calcium flux (FLIPR) assays.

- Purity reassessment : Employ chiral HPLC to rule out enantiomeric impurities .

Q. Which computational approaches predict conformational stability in different solvent systems?

- Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate solvation in explicit solvents (e.g., water, DMSO) using GROMACS.

- Density Functional Theory (DFT) : Calculate solvent-dependent energy minima (e.g., B3LYP/6-31G* basis set).

- Solvent Accessible Surface Area (SASA) : Correlate polarity with conformational flexibility .

Q. How can researchers design experiments to elucidate metabolic pathways in cellular models?

- Methodological Answer:

- Radiolabeling : Synthesize -labeled compound for tracking metabolite formation.

- HPLC-MS/MS : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) in hepatocyte incubations.

- CYP450 inhibition assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.